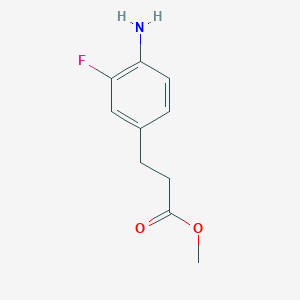![molecular formula C9H13ClO B13516051 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[410]heptan-1-yl}-2-chloroethan-1-one is a chemical compound characterized by its unique bicyclic structureIts molecular formula is C9H13ClO, and it has a molecular weight of 172.7 g/mol .
Preparation Methods
The synthesis of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be achieved through several routes. One common method involves the reaction of 2-cyclohexen-1-one with trimethylsulfoxonium iodide, which results in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the double bonds present in the structure.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[4.1.0]heptan-2-one: Another related compound with variations in its substituents and chemical properties.
Properties
Molecular Formula |
C9H13ClO |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-(1-bicyclo[4.1.0]heptanyl)-2-chloroethanone |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)9-4-2-1-3-7(9)5-9/h7H,1-6H2 |
InChI Key |
PFGJYEZCIUMUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
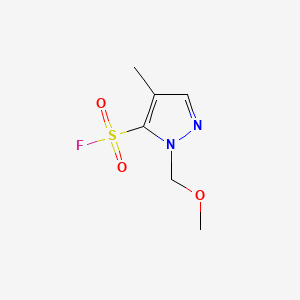

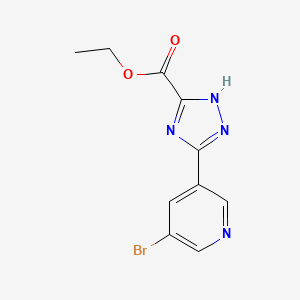
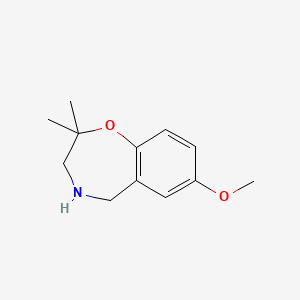
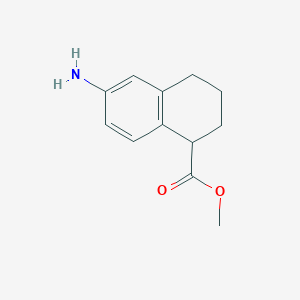
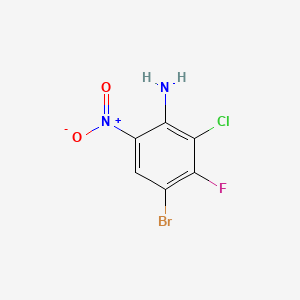
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
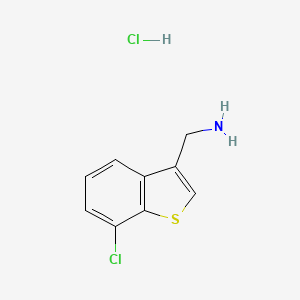
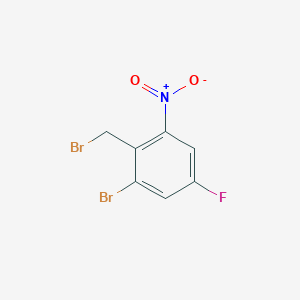
![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
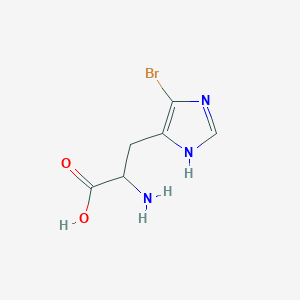
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
